![molecular formula C11H14ClN3 B1410614 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine hydrochloride CAS No. 1951442-02-6](/img/structure/B1410614.png)
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine hydrochloride
Übersicht
Beschreibung
“1-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine hydrochloride” is a chemical compound with the molecular formula C11H14CLN3 . It is a derivative of benzimidazole, a class of compounds that have been found to have a variety of biological activities . The insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head and tail moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole core, a cyclopropane ring, and a methyl group attached to one of the nitrogen atoms in the benzimidazole ring . The molecular weight of the compound is 223.7 .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 223.7 . It has a high aqueous solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Evaluation
Researchers have developed novel compounds incorporating the benzo[d]imidazol moiety, which showed significant cytotoxic activity against various cancer cell lines. For example, a series of novel sulfonamides were synthesized, demonstrating cytotoxicity and selectivity against colon, breast, and cervical cancer cell lines, with IC50 values ranging from 7 to 24 µM. Further quantitative structure-activity relationship (QSAR) studies and molecular docking were performed to evaluate their potential binding modes within the active site of the MDM2 protein, highlighting the structural importance of the benzo[d]imidazol moiety for antitumor activity (Łukasz Tomorowicz et al., 2020).
Anticancer Agents Synthesis
Further research involved the synthesis of benzimidazole-thiazole derivatives as anticancer agents. These derivatives were shown to possess promising anticancer activity against HepG2 and PC12 cancer cell lines, indicating the versatility of benzimidazole derivatives in cancer treatment (Z. M. Nofal et al., 2014).
Biological Activity of Metal Complexes
Another study focused on the design, synthesis, and characterization of metal complexes derived from Schiff base 2-aminomethylbenzimidazole, evaluating their biological activities against various bacterial and fungal strains, as well as their cytotoxicity against cancer cell lines. These complexes, particularly the cadmium complex, showed high antifungal and antibacterial activities, along with significant cytotoxicity against MCF-7, Hep G2, and HCT 116 cell lines (A. N. al-Hakimi et al., 2020).
Antimicrobial Studies
The synthesis of novel fused heterocyclic compounds incorporating the benzimidazole moiety was also explored for their antimicrobial activity. The study synthesized various Schiff bases and their derivatives, which were tested for antimicrobial efficacy, indicating the potential of benzimidazole derivatives in developing new antimicrobial agents (Rekha Khairwar et al., 2021).
Novel Syntheses and Characterizations
Additionally, novel syntheses and characterizations of compounds containing the benzimidazole unit have been reported, such as the preparation of 1-{(1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole, showcasing the structural diversity and complexity achievable with this moiety (Luka Ciber et al., 2023).
Eigenschaften
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-14-9-5-3-2-4-8(9)13-10(14)11(12)6-7-11;/h2-5H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOASTHWZCZMHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3(CC3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




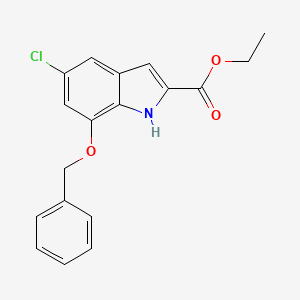


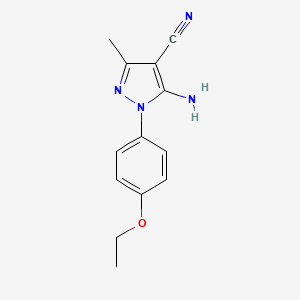



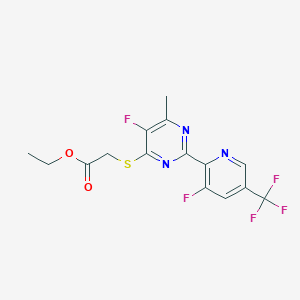

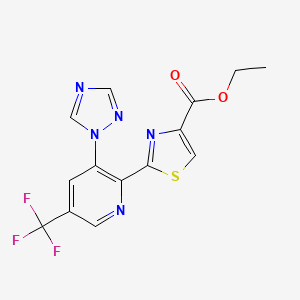

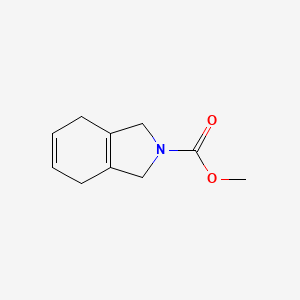
![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone](/img/structure/B1410554.png)